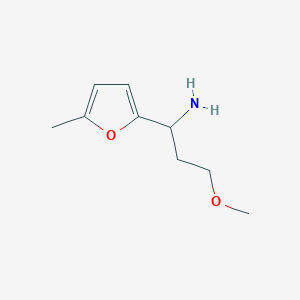
3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine
Vue d'ensemble
Description
3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine is a chemical compound that belongs to the class of phenethylamines. It is also known as 5-MeO-MiPT and is a derivative of the psychedelic drug, N,N-dimethyltryptamine (DMT). This compound has gained interest in the scientific community due to its potential therapeutic applications in the treatment of various mental health disorders.
Mécanisme D'action
The mechanism of action of 3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine involves its binding to the serotonin receptors in the brain. It has a high affinity for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. By binding to these receptors, this compound modulates the activity of serotonin, a neurotransmitter that plays a crucial role in the regulation of mood and anxiety.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine are still being studied. However, it has been found to have anxiolytic and antidepressant effects in animal models. It has also been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in the regulation of mood, anxiety, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine in lab experiments include its high affinity for the serotonin receptors, which makes it a promising candidate for the treatment of various mental health disorders. Its synthesis method has also been optimized, resulting in high yields and purity of the final product. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its long-term effects.
Orientations Futures
There are several future directions for the study of 3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine. One direction is to further study its potential therapeutic applications in the treatment of various mental health disorders. Another direction is to study its long-term effects and potential toxicity. Additionally, there is a need for further optimization of its synthesis method to improve yields and purity of the final product. Overall, 3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent.
Applications De Recherche Scientifique
3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders. It has been found to have a strong affinity for the serotonin receptors in the brain, which are involved in the regulation of mood, anxiety, and cognition. Studies have shown that this compound has anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety and depression.
Propriétés
IUPAC Name |
3-methoxy-1-(5-methylfuran-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-7-3-4-9(12-7)8(10)5-6-11-2/h3-4,8H,5-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBKAYCIPIODJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CCOC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(1,2,3,6-Tetrahydropyridin-4-yl)phenoxymethyl]benzonitrile hydrochloride](/img/structure/B1430003.png)
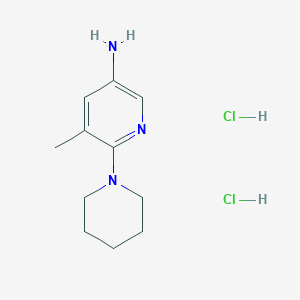
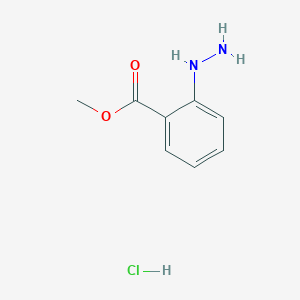
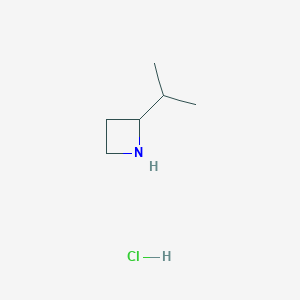
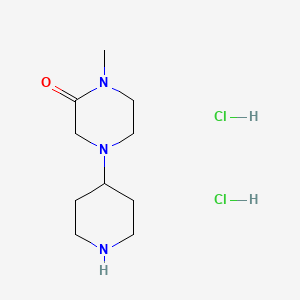
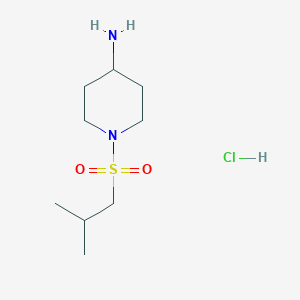
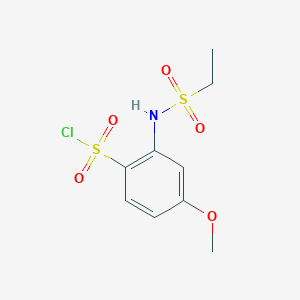
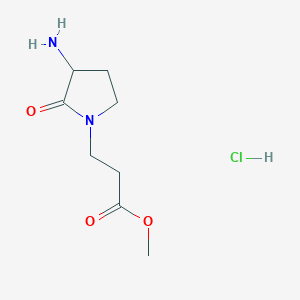
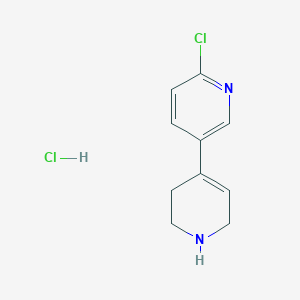
![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/structure/B1430016.png)
![1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide](/img/structure/B1430018.png)
![Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate](/img/structure/B1430020.png)
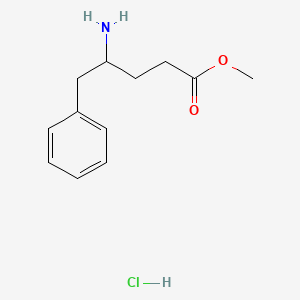
![4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B1430026.png)